

Ammonium Glycyrrhizate: Application Notes and Protocols for Animal Model Studies

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Compound of Interest

Compound Name: Ammonium glycyrrhizate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **ammonium glycyrrhizate** (AG), including its various salt forms like monoammonium glycyrrhizinate (MAG) and diammonium glycyrrhizinate (DG), in a range of preclinical animal models. This document details experimental protocols, summarizes key quantitative findings, and visualizes associated signaling pathways to facilitate further research and drug development.

Anti-inflammatory and Analgesic Effects

Ammonium glycyrrhizate has demonstrated significant anti-inflammatory and analgesic properties across multiple animal models. These effects are often attributed to its ability to modulate inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokine production.

Data Summary: Anti-inflammatory and Analgesic Animal Models

Disease Model	Animal Species	Ammonium Glycyrrhizate Salt & Dosage	Key Quantitative Findings	Reference(s)
Zymosan-Induced Paw Edema	Mice	AG, 50 or 150 mg/kg, i.p.	Significant reduction in paw edema at 150 mg/kg from 1 to 24 hours post-zymosan injection.	[1]
Zymosan-Induced Peritonitis	Mice	AG, 150 mg/kg, i.p.	Marked decrease in inflammatory cell infiltration into the peritoneal cavity at 24 hours.	[1]
Acetic Acid-Induced Writhing	Mice	AG, 50 and 150 mg/kg, i.p.	Dose-dependent reduction in the number of writhes, with severe inhibition at 150 mg/kg.	[1]
Formalin Test	Mice	AG, 50 and 150 mg/kg, i.p.	Significant reduction in both early and late phase paw licking time at both doses.	[1]
Zymosan-Induced Hyperalgesia	Mice	AG, 150 mg/kg, i.p.	Significant increase in pain threshold from 1 to 24 hours after zymosan administration.	[1]

LPS-Induced Acute Lung Injury	Mice	MAG, i.p.	Dose-dependent decrease in lung wet/dry weight ratio, total leukocyte number, and neutrophil percentage in BALF.	[2]
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Experimental Protocols

Zymosan-Induced Paw Edema in Mice

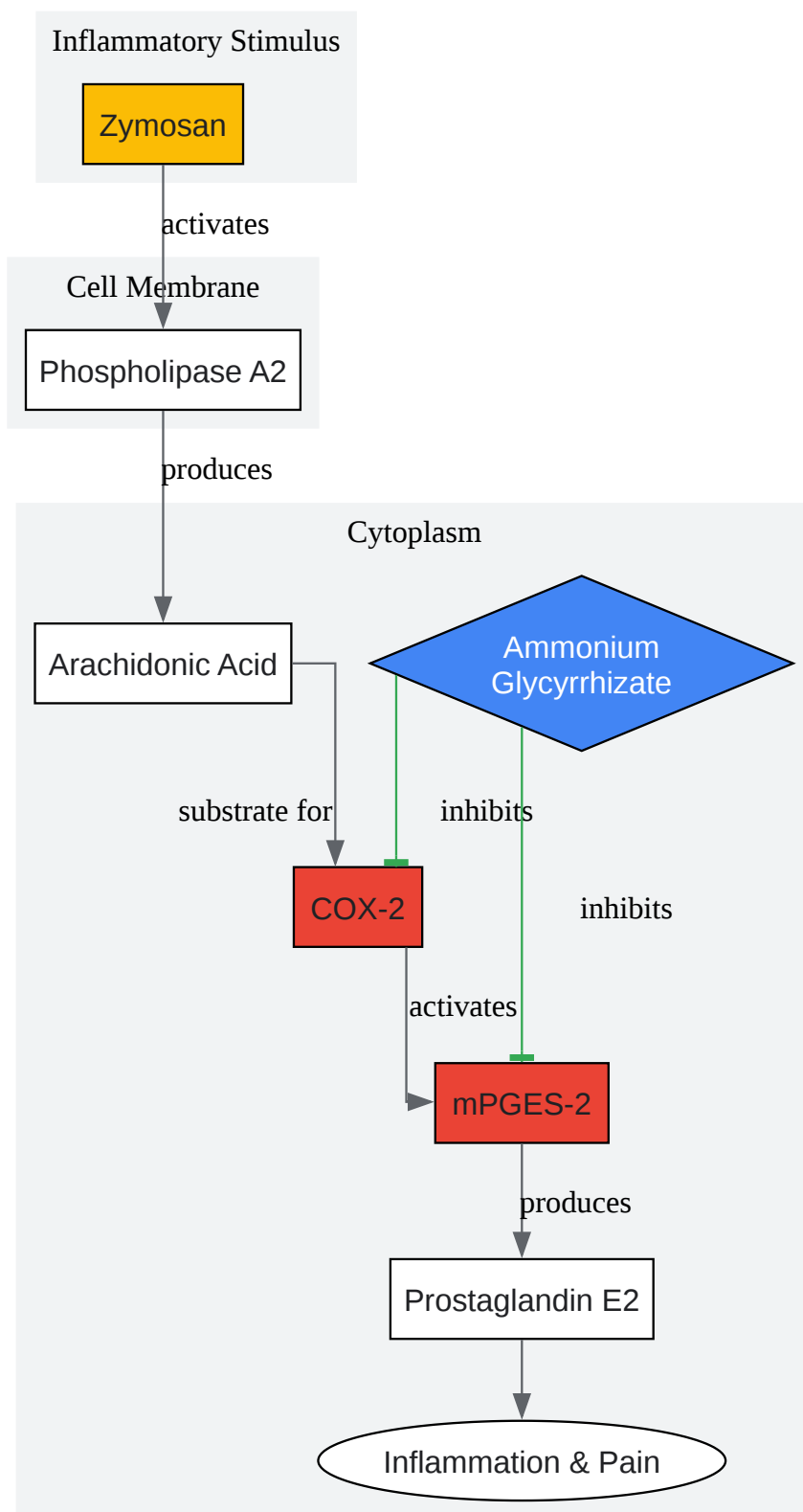
- Animals: Male Swiss mice (20-25 g).
- Induction: Inject 20 µL of zymosan A solution (2.5% w/v in saline) into the dorsal surface of the right hind paw.
- Treatment: Administer **ammonium glycyrrhizate** (50 or 150 mg/kg) or vehicle intraperitoneally (i.p.) 10 minutes before zymosan injection.
- Measurement: Measure paw volume using a hydroplethysmometer at various time points (e.g., 1, 2, 3, 4, 24, 48, and 72 hours) after zymosan injection. The increase in paw volume indicates the level of edema.

Acetic Acid-Induced Writhing Test in Mice

- Animals: Male mice.
- Treatment: Administer **ammonium glycyrrhizate** (50 or 150 mg/kg, i.p.) or vehicle 24 hours before the induction of writhing.
- Induction: Inject 0.6% acetic acid solution (10 mL/kg, i.p.).
- Observation: Immediately after acetic acid injection, place the mice in an observation box and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a

period of 30 minutes.

Signaling Pathway



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AG inhibits inflammation by targeting COX-2 and mPGES-2 pathways.

Neuroprotective Effects

Ammonium glycyrrhizate has shown promise in protecting against neuronal damage in various models of neurological injury, including cerebral ischemia-reperfusion and spinal cord injury. Its neuroprotective mechanisms involve reducing inflammation, inhibiting apoptosis, and modulating key signaling pathways.

Data Summary: Neuroprotective Animal Models

Disease Model	Animal Species	Ammonium Glycyrrhizate Salt & Dosage	Key Quantitative Findings	Reference(s)
Focal Cerebral Ischemia-Reperfusion	Rats	DG, 20 mg/kg/day, i.p.	Zea-Longa neurological scores were 26.92% lower 3 days post-modeling. Number of Nissl bodies was 74.48% higher. Akt-positive cells were 62.99% higher.	[3][4]
Spinal Cord Injury	Mice	MAG, 50 mg/kg, i.p.	Significant reduction in lesion area. Increased neuronal survival and decreased demyelination. Improved motor recovery (BMS score).	[5]

Experimental Protocols

Focal Cerebral Ischemia-Reperfusion (MCAO) in Rats

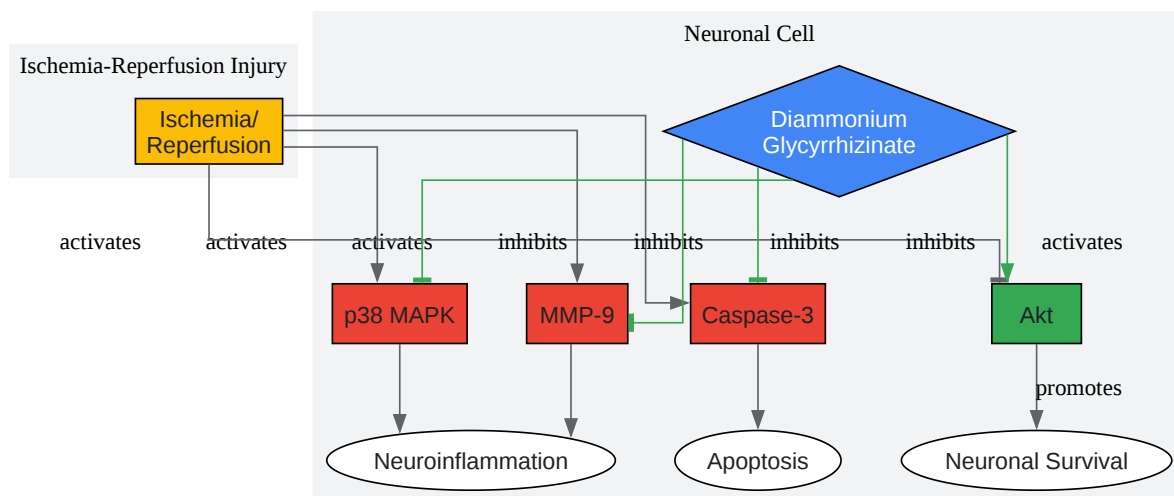
- Animals: Male Sprague-Dawley rats (250-300 g).
- Induction: Induce middle cerebral artery occlusion (MCAO) using the reversible suture method. Anesthetize the rats (e.g., with 5% chloral hydrate, 8 mL/kg, i.p.).

- Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow reperfusion.
- Treatment: Administer diammonium glycyrrhizinate (20 mg/kg/day, i.p.) or saline starting from the beginning of reperfusion for a specified duration (e.g., 7 days).
- Assessment: Evaluate neurological deficits using a scoring system (e.g., Zea-Longa score). Perform histological analysis (e.g., Nissl staining) and immunohistochemistry (e.g., for Akt, caspase-3) on brain tissue.

Spinal Cord Injury (SCI) in Mice

- Animals: Eight-week-old male C57BL/6J mice (20-30 g).
- Induction: Perform a laminectomy at the T10 vertebral level. Induce a contusion injury using a weight-drop impact device (e.g., 5 g weight from a 5 cm height).
- Treatment: Administer monoammonium glycyrrhizinate (50 or 100 mg/kg, i.p.) or vehicle for 7 days following the injury. The first administration can be given 6 hours post-SCI.
- Assessment: Evaluate locomotor recovery using the Basso Mouse Scale (BMS). Perform histological assessments (e.g., H&E, Nissl, and Luxol Fast Blue staining) at a defined time point (e.g., 28 days post-injury).

Signaling Pathway



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DG's neuroprotective effects via modulation of key signaling pathways.

Hepatoprotective Effects

Ammonium glycyrrhizate is widely recognized for its hepatoprotective properties and is used clinically for various liver diseases. Animal studies have substantiated its efficacy in models of autoimmune hepatitis and drug-induced liver injury.

Data Summary: Hepatoprotective Animal Models

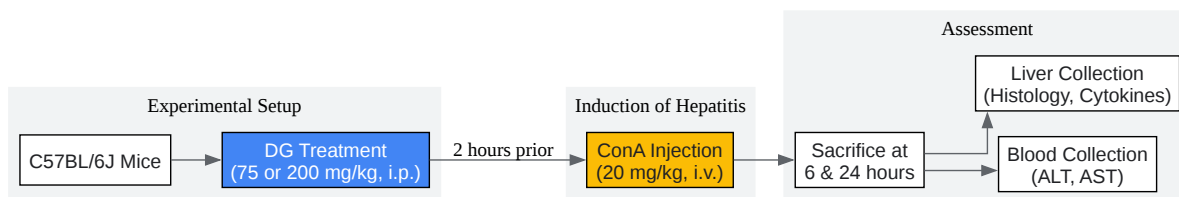
Disease Model	Animal Species	Ammonium Glycyrrhizate Salt & Dosage	Key Quantitative Findings	Reference(s)
Concanavalin A-Induced Hepatitis	Mice	DG, 75 and 200 mg/kg, i.p.	Significant decrease in serum ALT and AST levels. Improved histological damage scores.	[6]
Concanavalin A-Induced Hepatitis	Mice	GAAS, intragastric admin.	Down-regulated mRNA expression of IL-1 β , IL-6, TNF- α , IFN- γ , and IL-17A. Up-regulated mRNA expression of IL-4 and TGF- β .	[7]

Experimental Protocols

Concanavalin A (ConA)-Induced Hepatitis in Mice

- Animals: Male C57BL/6J mice.
- Treatment: Administer diammonium glycyrrhizinate (75 or 200 mg/kg, i.p.) or vehicle 2 hours before ConA injection.
- Induction: Inject Concanavalin A (e.g., 20 mg/kg) via the tail vein to induce immune-mediated liver injury.
- Assessment: Sacrifice mice at different time points (e.g., 6 and 24 hours) after ConA administration. Collect blood to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Collect liver tissue for histological analysis (H&E staining) and to measure inflammatory cytokine levels.

Experimental Workflow



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Workflow for ConA-induced hepatitis model in mice.

Cardioprotective Effects

Ammonium glycyrrhizate has been investigated for its potential to mitigate cardiotoxicity induced by chemotherapeutic agents like doxorubicin.

Data Summary: Cardioprotective Animal Models

Disease Model	Animal Species	Ammonium Glycyrrhizate Salt & Dosage	Key Quantitative Findings	Reference(s)
Doxorubicin-Induced Cardiomyopathy	Rats	AG, 50, 100, 200 mg/kg, p.o.	Significantly decreased triglyceride, cholesterol, LDL, and VLDL levels. Increased HDL levels. Improved blood pressure, heart rate, and cardiac output.	[8][9][10]

Experimental Protocols

Doxorubicin-Induced Cardiomyopathy in Rats

- Animals: Albino rats.
- Treatment: Administer **ammonium glycyrrhizate** (50, 100, or 200 mg/kg, p.o.) for four weeks.
- Induction: Induce cardiomyopathy by injecting doxorubicin (2.5 mg/kg, i.p.) on days 1, 7, 14, 21, and 28.
- Assessment: On day 29, collect serum to analyze lipid profiles (cholesterol, triglycerides, HDL, LDL, VLDL). Measure hemodynamic parameters (blood pressure, heart rate, cardiac output). Collect heart tissue for histopathological studies.

Other Therapeutic Areas

Asthma

Diammonium glycyrrhizinate has been shown to inhibit airway smooth muscle proliferation in a murine model of chronic asthma, suggesting its potential in managing airway remodeling.[\[11\]](#)

Ovalbumin (OVA)-Induced Chronic Asthma in Mice

- Animals: Male BALB/c mice.
- Induction: Sensitize and challenge the mice with ovalbumin over a period of 75 days to induce chronic asthma.
- Treatment: Administer diammonium glycyrrhizinate during the sensitization and challenge period.
- Assessment: Observe pathological changes in lung tissues using H&E staining and collagen deposition with Masson's staining. Analyze the expression of α -SMA and PPAR γ via RT-PCR and Western blotting.

Atopic Dermatitis

Ammonium glycyrrhizinate can alleviate atopic dermatitis by inhibiting the IL-33/ST2 pathway and reducing mast cell activation.[12]

DNCB-Induced Atopic Dermatitis in Mice

- Animals: ICR mice.
- Induction: Use acetone-DNCB as a sensitization source to establish the atopic dermatitis model.
- Treatment: Administer ammonium glycyrrhizinate (25, 50, and 100 mg/kg, i.p.).
- Assessment: Count scratching behavior. Observe mast cell activation in skin tissue using toluidine blue staining. Measure serum levels of IL-33 and ST2 by ELISA, and their mRNA and protein levels in skin tissue by qRT-PCR and Western blotting.

Ulcerative Colitis

Diammonium glycyrrhizinate has demonstrated anti-inflammatory effects in a rat model of ulcerative colitis, potentially by suppressing NF- κ B, TNF- α , and ICAM-1.[13]

Acetic Acid-Induced Ulcerative Colitis in Rats

- Animals: Female Sprague-Dawley rats.
- Induction: Induce colitis by intracolonic administration of acetic acid.
- Treatment: Administer diammonium glycyrrhizinate.
- Assessment: Evaluate the disease activity index (DAI), gross morphological damage, histological injury, and colonic myeloperoxidase (MPO) activity. Use immunohistochemistry to detect the expression of NF- κ B, TNF- α , and ICAM-1 in the colonic mucosa.

Pharmacokinetics and Toxicology

Pharmacokinetics

Studies in rats have shown that diammonium glycyrrhizinate can influence the pharmacokinetics of other drugs. For instance, oral administration of DG (50 mg/kg)

significantly increased the C_{max}, AUC, and bioavailability of aconitine, suggesting an inhibitory effect on P-glycoprotein.[14] However, at a lower intravenous dose (15 mg/kg), it did not affect the pharmacokinetic parameters of aconitine.[14]

Toxicology

Acute and subacute toxicity studies in rats and mice indicate that ammonium glycyrrhizinate is practically non-toxic when administered orally or parenterally at therapeutic doses.[15]

Repeated oral administration of up to 28 mg/kg for 30 days in rats did not cause signs of intoxication or significant changes in hematological and biochemical parameters.[15] However, higher doses may lead to some changes in liver enzyme activity.[15] A teratogenicity study in rats showed a slight increase in embryoletality and minor skeletal anomalies at high doses, suggesting caution during pregnancy.[16] Subacute oral toxicity studies in Wistar rats with doses up to 2000 mg/kg for 28 days showed no mortality or significant lesions in vital organs. [17]

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